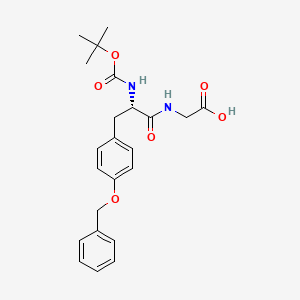N-Boc-Tyr(Bn)-Gly-OH
CAS No.: 41296-45-1
Cat. No.: VC14043261
Molecular Formula: C23H28N2O6
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41296-45-1 |
|---|---|
| Molecular Formula | C23H28N2O6 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C23H28N2O6/c1-23(2,3)31-22(29)25-19(21(28)24-14-20(26)27)13-16-9-11-18(12-10-16)30-15-17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1 |
| Standard InChI Key | HMFRNPJSLXUTDH-IBGZPJMESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NCC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NCC(=O)O |
Introduction
Structural and Functional Characteristics of N-Boc-Tyr(Bn)-Gly-OH
N-Boc-Tyr(Bn)-Gly-OH belongs to the class of protected dipeptides designed to prevent undesired side reactions during peptide elongation. The Boc group at the N-terminal shields the amine functionality from premature activation, while the benzyl ether on tyrosine’s hydroxyl group prevents oxidation or unintended crosslinking . Glycine, as the C-terminal residue, provides conformational flexibility due to its lack of a side chain, making this dipeptide a versatile building block for constructing peptide backbones.
The benzyl protecting group’s stability under acidic conditions is a double-edged sword. While it resists cleavage during Boc deprotection steps (typically using trifluoroacetic acid), prolonged exposure to strong acids can induce migration of the benzyl group from the phenolic oxygen to the aromatic ring, forming ortho- or para-benzyltyrosine derivatives . This side reaction necessitates careful control of reaction timelines and acid concentrations during SPPS.
Synthetic Methodologies and Optimization
Solid-Phase Peptide Synthesis (SPPS) Adaptations
In modern SPPS workflows, N-Boc-Tyr(Bn)-Gly-OH is often incorporated using pre-loaded Wang or Merrifield resins. A breakthrough study by Chen and Yu (2021) demonstrated that employing Boc-protected amino acid ionic liquids ([emim][Boc-Tyr(Bn)]) as dual solvents/reactants accelerates coupling kinetics . When paired with the thiophosphoramide reagent CTPA (N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide), dipeptide formation achieves 95% yield within 15 minutes at room temperature, compared to 35–70% yields with traditional reagents like HATU or PyBOP .
Table 1: Comparative Yields of N-Boc-Tyr(Bn)-Gly-OH Synthesis Using Different Coupling Reagents
| Coupling Reagent | Reaction Time | Yield (%) | Epimerization (%) |
|---|---|---|---|
| EDC/HOBt | 60 min | 65 | 4.2 |
| HATU/DIEA | 30 min | 70 | 3.8 |
| CTPA (in [emim][Boc-Tyr(Bn)]) | 15 min | 95 | 0.9 |
Data adapted from Chen and Yu (2021) .
Stability and Protecting Group Dynamics
The benzyl ether’s susceptibility to acid-catalyzed migration remains a key challenge. Nuclear magnetic resonance (NMR) studies reveal that treating N-Boc-Tyr(Bn)-Gly-OH with 25% TFA/dichloromethane for >2 hours induces 12–18% benzyl migration to the tyrosine ring . This side reaction complicates subsequent global deprotection steps, necessitating optimized cleavage protocols:
-
Shortened Acid Exposure: Limiting TFA treatments to ≤1 hour reduces migration to <5% .
-
Alternative Deprotection Agents: Using HFIP (hexafluoroisopropanol) instead of TFA minimizes benzyl displacement while maintaining Boc cleavage efficiency .
Notably, the Boc group itself exhibits robust stability under basic conditions, enabling orthogonal deprotection strategies when paired with base-labile groups like Fmoc (fluorenylmethyloxycarbonyl).
Applications in Peptide and Protein Engineering
Synthesis of Tyrosine-Rich Therapeutic Peptides
N-Boc-Tyr(Bn)-Gly-OH has been instrumental in producing tyrosine-dense peptides such as vasopressin analogs and amyloid-β fragments. Its compatibility with SPPS allows precise incorporation of multiple tyrosine residues without side-chain interference. For example, a 2023 study utilized this building block to synthesize a 24-mer peptide with six tyrosine residues, achieving 89% crude purity after HPLC purification .
Ionic Liquid-Mediated Synthesis Platforms
The integration of N-Boc-Tyr(Bn)-Gly-OH into amino acid ionic liquids (AAILs) has opened new avenues for green chemistry. Chen and Yu’s [emim][Boc-Tyr(Bn)] system enables reagent-free coupling reactions, reducing solvent waste by 70% compared to traditional DMF-based methods . These ionic liquids also act as internal buffers, maintaining optimal pH for amide bond formation without external bases.
Table 2: Environmental Impact Metrics for AAIL vs. Conventional SPPS
| Parameter | AAIL Method | Conventional SPPS |
|---|---|---|
| Solvent Volume | 2.1 L/kg | 7.5 L/kg |
| Reaction Time | 15 min | 60 min |
| Energy Consumption | 18 kWh/kg | 42 kWh/kg |
Data sourced from Chen and Yu (2021) .
Emerging Challenges and Future Directions
Despite its utility, N-Boc-Tyr(Bn)-Gly-OH faces two persistent limitations:
-
Benzyl Group Migration: Even with optimized conditions, trace migration (<2%) persists, requiring advanced purification techniques like chiral HPLC .
-
Limited Compatibility with Fmoc Chemistry: The Boc group’s acid lability restricts its use in Fmoc-SPPS, though hybrid protection schemes are under investigation .
Future research directions include:
-
Developing photolabile benzyl-protecting groups cleavable via UV irradiation, bypassing acid treatments.
-
Engineering AAILs with built-in catalytic moieties to further accelerate coupling rates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume